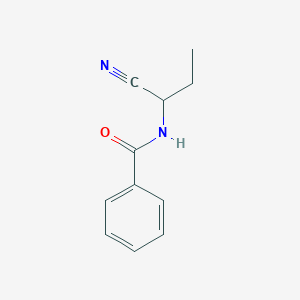

N-(1-cyanopropyl)benzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1-cyanopropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-10(8-12)13-11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMIRZPPHTZDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Cyanopropyl Benzamide and Analogues

Direct Amidation Strategies

Direct amidation represents the most conventional and widely utilized approach for the formation of amide bonds. This strategy involves the reaction of a carboxylic acid or its derivative with an amine, leading to the formation of an amide and a byproduct, typically water. encyclopedia.pubnumberanalytics.com The effectiveness of these methods often relies on activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. encyclopedia.pub While thermal condensation is possible, it generally requires high temperatures, making it unsuitable for sensitive substrates. encyclopedia.pub

Condensation Reactions with Benzoyl Precursors and Cyanopropylamines

The synthesis of N-(1-cyanopropyl)benzamide can be achieved through the condensation of a benzoyl precursor with 2-aminobutanenitrile (B1582908). Common benzoyl precursors include benzoic acid itself or more reactive derivatives such as benzoyl chloride or benzoic anhydrides.

When using benzoic acid, a coupling agent is typically required to activate the carboxyl group and facilitate the reaction under mild conditions. numberanalytics.com In contrast, the use of a more electrophilic precursor like benzoyl chloride allows for a direct reaction with the amine, often in the presence of a base to neutralize the HCl byproduct. This method is a straightforward application of the Schotten-Baumann reaction conditions.

The core of this approach is the nucleophilic acyl substitution mechanism, where the amino group of the cyanopropylamine attacks the carbonyl carbon of the benzoyl precursor. The development of N-acylated α-aminonitriles is of significant interest as these structures are key fragments in various pharmaceutically active compounds. acs.orgresearchgate.netnih.gov

Transition-Metal-Free Approaches for Amide Bond Formation

In recent years, there has been a significant push towards developing amide bond formation reactions that avoid the use of transition metals, aiming for more sustainable and cost-effective synthetic protocols. rsc.orgnih.govrsc.org These methods often rely on the use of alternative activating agents or unique reaction pathways that circumvent the need for metal catalysts. nih.govnsf.gov

One such strategy involves the direct amidation of unactivated esters with amines mediated by a strong base like sodium tert-butoxide (NaOtBu) under solvent-free conditions. rsc.org Another approach utilizes N-Boc activated secondary benzamides, which undergo transamidation with amines in the presence of a base like lithium bis(trimethylsilyl)amide (LiHMDS) at room temperature. nih.gov These developments highlight a shift towards more environmentally benign synthetic routes for amides. researchgate.net

Multicomponent reactions (MCRs), particularly those involving isocyanides, offer an efficient and atom-economical pathway to complex molecules, including N-acylated α-amino nitriles. nih.govresearchgate.net The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs. nih.gov

Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to directly yield α-acyloxy carboxamides. nih.gov

Ugi Reaction: A four-component reaction, the Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a di-amide product. nih.govresearchgate.net The initial formation of an imine is followed by a nucleophilic attack from the isocyanide, creating a reactive nitrilium intermediate that is subsequently trapped by the carboxylic acid. nih.gov

These reactions are highly valued for their ability to generate molecular diversity from simple starting materials in a single, efficient step. researchgate.net

A notable transition-metal-free multicomponent reaction involves the use of arynes, isocyanides, and water to produce benzamides. acs.orgorganic-chemistry.orgnih.gov In this process, a highly electrophilic aryne intermediate reacts with an isocyanide to form a 1,3-zwitterionic species. acs.org This intermediate is then trapped by water, which acts as the third component, leading to the formation of aromatic amides in moderate to good yields under mild conditions. acs.orgorganic-chemistry.org This method provides a novel and operationally simple route to benzamide (B126) derivatives without the need for transition-metal catalysts. acs.orgnih.gov

Electrophilic Aromatic Substitution Routes to Benzamides

An alternative to forming the amide bond via condensation is to construct the benzamide directly on an aromatic ring through electrophilic aromatic substitution (EAS). libretexts.orglibretexts.org This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. libretexts.org For the synthesis of benzamides, this requires a carboxamidating agent that can generate a potent electrophile under the reaction conditions. nih.govnih.gov

A specific and innovative method for the direct synthesis of primary benzamides is the Friedel-Crafts carboxamidation of arenes using cyanoguanidine. nih.govnih.govsmolecule.com This reaction is effectively promoted by a Brønsted superacid, such as trifluoromethanesulfonic acid (CF₃SO₃H), which is used in excess. nih.govnih.gov The superacid is believed to protonate cyanoguanidine, generating a highly reactive superelectrophilic intermediate that is capable of attacking the aromatic ring. nih.govnih.gov Theoretical calculations suggest that the active species is a diprotonated cyanoguanidine. nih.govnih.gov This method allows for the direct conversion of simple arenes into their corresponding benzamide derivatives. nih.gov

Table 1: Synthesis of Benzamide Derivatives via Friedel-Crafts Carboxamidation with Cyanoguanidine Data sourced from research findings on the direct electrophilic aromatic substitution of arenes. nih.gov

| Arene | Product | Yield (%) |

| Benzene (B151609) | Benzamide | 73 |

| Toluene | 4-Methylbenzamide | 82 |

| o-Xylene | 3,4-Dimethylbenzamide | 81 |

| m-Xylene | 2,4-Dimethylbenzamide | 85 |

| Mesitylene | 2,4,6-Trimethylbenzamide | 90 |

| Fluorobenzene | 4-Fluorobenzamide | 65 |

| Chlorobenzene | 4-Chlorobenzamide | 55 |

| Bromobenzene | 4-Bromobenzamide | 45 |

| Iodobenzene | 4-Iodobenzamide | 32 |

| Anisole | 4-Methoxybenzamide | 12 |

| Biphenyl | 4-Phenylbenzamide | 75 |

Superacid-Catalyzed Transformations

Superacids, defined as acids stronger than 100% sulfuric acid, can catalyze a variety of organic transformations by generating highly reactive cationic intermediates. psu.edursc.org In the context of amide synthesis, superacids can facilitate reactions involving nitriles, such as the Ritter reaction. wikipedia.orgresearchgate.netrsc.org The Ritter reaction involves the electrophilic addition of a carbocation or a related species to a nitrile, which, after hydrolysis of the resulting nitrilium ion, yields an N-alkyl amide. wikipedia.org While a direct synthesis of this compound using a superacid-catalyzed Ritter-type reaction between benzonitrile (B105546) and a suitable cyanopropyl carbocation precursor has not been extensively detailed in the provided search results, the principles of this reaction are well-established.

A plausible superacid-catalyzed route to this compound could involve the reaction of benzonitrile with a precursor to the 1-cyanopropyl cation. Superacids like trifluoromethanesulfonic acid (TfOH) are known to catalyze one-pot Schmidt-Ritter reactions, where nitriles generated in situ react with alcohols to form amides. umn.edu This suggests the potential for a superacid to promote the formation of the necessary carbocation from a suitable starting material, which then reacts with a nitrile.

Furthermore, superacids have been employed in the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine. nih.gov This reaction proceeds through a superelectrophilic intermediate, highlighting the ability of superacids to activate otherwise unreactive species. nih.gov While not a direct synthesis of the target compound, this demonstrates the power of superacids in forming benzamides from nitrile-containing reagents. nih.govbrainly.in The use of superacids in the trimerization of aromatic nitriles to form triazine frameworks also showcases their utility in activating the nitrile group. nih.gov

N-Alkylation and N-Benzoylation Strategies

The formation of N-alkylated benzamides can be achieved through innovative strategies involving the oxidative cleavage of carbon-carbon bonds. beilstein-journals.orgbohrium.com These methods offer an alternative to traditional N-alkylation reactions. A metal-free approach for the N-benzoylation of amines has been demonstrated using pyridinium (B92312) salts of phenacyl bromides. beilstein-journals.org This reaction proceeds via an oxidative C-C bond cleavage in the presence of a base like potassium carbonate, leading to the formation of N-alkylated benzamides. beilstein-journals.org

Copper-catalyzed systems have also been developed for the synthesis of amides through the aerobic oxidative cleavage of C-C bonds in ketones. researchgate.net For instance, the reaction of 1,2-diarylethan-1-one with various amines in the presence of a copper catalyst and air as the oxidant yields N-benzoylation products. researchgate.net Similarly, iron-catalyzed aerobic oxidative C-C bond cleavage of ketones in the presence of TEMPO and oxygen provides a route to primary amides. thieme-connect.de These methods, while not directly producing this compound, illustrate the principle of forming the benzamide moiety through C-C bond scission of a larger precursor molecule. thieme-connect.denih.govnih.gov

| Catalyst/Reagent | Substrate | Product | Key Features |

| K2CO3 | Pyridinium salts of phenacyl bromides and amines | N-alkylated benzamides | Metal-free, oxidative C-C bond cleavage. beilstein-journals.org |

| Copper/Air | 1,2-diarylethan-1-one and amines | N-benzoylation products | Aerobic oxidation, mild and neutral conditions. researchgate.net |

| Fe2(SO4)3/TEMPO/O2 | Ketones and NaN3 | Primary amides | Green approach, tolerates a wide range of substrates. thieme-connect.de |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds, including benzamides. nih.govscirp.orgacs.orgacs.org This strategy relies on the ability of a directing group, such as an amide, to guide a strong base to deprotonate the adjacent ortho position, creating a nucleophilic site for reaction with an electrophile. nih.govscirp.org

A transition-metal-free approach for the direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been developed using lithium diisopropylamide (LDA). nih.govresearchgate.net This reaction proceeds through the directed ortho-lithiation of the tertiary benzamide, which then promotes the deprotonative aroylation of the methyl sulfide (B99878) to form α-sulfenylated ketones. nih.govresearchgate.net While this specific method leads to ketones, the underlying principle of using DoM to activate a benzamide for reaction with a sulfur-containing species is relevant. The synthesis of sulfides can also be achieved through the alkylation of thiols, a reaction analogous to the Williamson ether synthesis. youtube.com

The alkylation of N,N-dialkyl benzamides via DoM is a well-established method for introducing substituents at the ortho position. scirp.orgunito.itresearchgate.net The reaction typically involves treating the benzamide with a strong organolithium base, such as sec-butyllithium (B1581126), followed by quenching with an electrophile. scirp.orgresearchgate.net A variety of electrophiles can be used, including alkyl halides, aldehydes, and silylating agents, to introduce diverse functionalities. unito.itresearchgate.net The choice of the organolithium reagent can influence the outcome, with sterically hindered bases like t-BuLi favoring ortho-lithiation, while less hindered bases may lead to nucleophilic acyl substitution. unito.it

Table of DoM Reactions for Benzamide Functionalization:

| Directing Group | Base | Electrophile | Product | Reference |

|---|---|---|---|---|

| N,N-Diisopropylbenzamide | t-BuLi | Benzaldehyde | ortho-Functionalized adduct | unito.it |

| N-Cumyl benzamide | s-BuLi-TMEDA | Various electrophiles | ortho-Substituted products | researchgate.net |

| 3,5-Dichloro-N,N-diethylbenzamide | sec-BuLi | Benzaldehydes | 4-Substituted-3,5-dichlorobenzamides | scirp.org |

Directed ortho-Metalation (DoM) Approaches for Benzamide Functionalization

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use sustainable resources, are increasingly being applied to the synthesis of pharmaceuticals and related compounds. mdpi.compaperpublications.org For benzamides, these approaches focus on energy-efficient reaction activation and the use of environmentally benign solvent systems. rsc.org

Ultrasonic and Microwave Assisted Synthesis

Alternative energy sources like ultrasound and microwave irradiation have proven to be highly effective tools in green organic synthesis. ajgreenchem.com These techniques can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. sciforum.netarkat-usa.org

Ultrasonic-assisted organic synthesis (UAOS) utilizes the physical process of acoustic cavitation to create localized high-temperature and high-pressure zones, which accelerates mass transfer and reaction rates. nih.gov This method has been successfully used to synthesize benzamide derivatives through the condensation of benzoic acids and amines. researchgate.net For instance, the synthesis of complex azetidinone-benzamide structures, which required 20-28 hours by conventional stirring, was completed in just 2 hours using ultrasonication, with excellent yields. sciforum.netnih.gov

Microwave-assisted organic synthesis (MAOS) uses microwave energy to heat reactants directly and efficiently. tandfonline.com This method has been applied to the synthesis of primary amides from aldehydes and hydroxylamine (B1172632) hydrochloride in minutes with high yields. ijesi.org It has also been employed for the ring-opening of less reactive oxazolones with amines to form benzamides, a reaction that was difficult to achieve with conventional heating. researchgate.net The solvent-free reaction of primary amines with carboxylic acids under microwave irradiation provides an environmentally friendly and rapid route to amide bond formation. tandfonline.com

| Method | Reaction Time | Key Advantage | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 8–28 hours | Standard procedure | sciforum.netnih.gov |

| Ultrasonic Irradiation | 15 mins – 2 hours | Reduced time, room temp. operation | nih.govresearchgate.net |

| Microwave Irradiation | 6–12 minutes | Extremely rapid, high yields, often solvent-free | tandfonline.comijesi.org |

Sustainable Solvent Systems (e.g., Deep Eutectic Solvents)

The choice of solvent is a critical aspect of green chemistry. Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional volatile organic compounds (VOCs). researchgate.net DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) like choline (B1196258) chloride and a hydrogen bond donor (HBD) like urea, which form a eutectic mixture with a melting point significantly lower than the individual components. polimi.it They are characterized by low vapor pressure, non-flammability, biodegradability, and low cost. ijesi.org

DESs can act as both the solvent and a catalyst in chemical reactions. For example, a choline chloride/zinc chloride DES has been used as an efficient and reusable catalyst system for the microwave-assisted synthesis of primary amides from aldehydes. ijesi.org In some cases, "Reactive Deep Eutectic Solvents" (RDESs) can be employed, where the solvent components also participate as reactants, further enhancing the sustainability of the process by eliminating the need for a separate reaction medium. rsc.org The use of DESs avoids hazardous solvents and can simplify product recovery, often without the need for chromatographic purification. rsc.org

Reaction Mechanisms and Mechanistic Studies of N 1 Cyanopropyl Benzamide Transformations

Elucidation of Amide Formation Mechanisms

The formation of the benzamide (B126) moiety is a key aspect of the chemistry of this compound. Mechanistic studies have shed light on the intermediates and pathways involved in its synthesis.

Iminium salts are recognized as key intermediates in the formation of various nitrogen-containing compounds. In the context of reactions leading to structures analogous to N-(1-cyanopropyl)benzamide, the generation of an iminium ion is a critical step. These intermediates are formed through the oxidative functionalization of tertiary amines or the reaction of imines with electrophiles. beilstein-journals.orgnih.gov The electrophilicity of the iminium ion can be enhanced by the protonation of the nitrogen atom, making it susceptible to nucleophilic attack. nih.gov For instance, in multicomponent reactions, the trapping of iminium intermediates by nucleophiles is a common strategy. beilstein-journals.org While many studies focus on stabilized carbon nucleophiles like cyanides and nitronates, the use of organometallic reagents to trap these intermediates is also an area of investigation. beilstein-journals.org The proposed mechanism for the formation of certain complex structures involves the generation of an iminium intermediate which then undergoes further reactions. ehu.es

The transformation of related benzamide structures can proceed through oxidative cleavage. For example, electrochemical methods have been developed for the oxidative cleavage of C–N bonds in benzylamines under metal-free conditions, using water as the oxygen source. mdpi.com This process involves the formation of a nitrogen radical cation, followed by deprotonation and radical migration to yield an α-amino-alkyl radical. Subsequent oxidation and capture by water lead to the cleavage of the C–N bond. mdpi.com While not directly studying this compound, these findings offer insights into potential degradation or transformation pathways of the amide portion of the molecule under oxidative conditions.

Multicomponent reactions (MCRs) provide an efficient route to complex molecules like benzamides from simple starting materials. organic-chemistry.org Mechanistic studies of these reactions, particularly those involving arynes, isocyanides, and water, confirm the importance of protonation and hydrolysis steps. organic-chemistry.org The use of deuterated water (D₂O) in these reactions has provided evidence for the incorporation of deuterium (B1214612) into the final benzamide product, supporting a mechanism that involves protonation of an intermediate followed by hydrolysis. organic-chemistry.org The hydrolysis of amides to their corresponding carboxylic acids is a well-established reaction, often catalyzed by acid. rsc.org

Reactivity of the Cyano Group

The nitrile, or cyano, group in this compound is a versatile functional group that can undergo a variety of transformations.

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. A classic example is the addition of hydrogen cyanide to aldehydes and ketones to form cyanohydrins, a reaction that is base-catalyzed and involves the nucleophilic attack of the cyanide ion. openstax.orglibretexts.org Similarly, organometallic reagents like Grignard and organolithium reagents can add to nitriles to form imine anions, which are then hydrolyzed to ketones. chemistrysteps.com The reduction of nitriles with powerful reducing agents like lithium aluminum hydride (LiAlH₄) proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, ultimately yielding a primary amine. chemistrysteps.comlibretexts.org Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can reduce nitriles to aldehydes via an imine intermediate. chemistrysteps.com

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. researchgate.net Specifically, nitriles can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides and nitrile imines. researchgate.netuchicago.edumdpi.com These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, the reaction of nitrile oxides with nitriles can yield 1,2,4-oxadiazoles. researchgate.net The regioselectivity of these cycloadditions is often controlled by the electronic properties of the substituents on both the nitrile and the 1,3-dipole. nih.govpageplace.de

Directed Reactivity and Selectivity

The reactivity and selectivity of transformations involving benzamides are significantly influenced by the directing capabilities of the amide functional group. This is particularly evident in reactions such as ortho-lithiation and other C-H functionalizations, where the amide moiety guides the reaction to a specific position on the aromatic ring.

Ortho-Lithiation Mechanisms Directed by Amide Functionality

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The amide group is recognized as a potent directing metalation group (DMG). organic-chemistry.org The mechanism for a secondary benzamide like this compound involves a two-step acid-base reaction sequence when treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi).

First, the acidic proton on the amide nitrogen (N-H) is abstracted by one equivalent of the organolithium reagent. This initial deprotonation is a fast acid-base reaction and results in the formation of a lithium anilide intermediate. The resulting negatively charged amide group is a powerful directing group. The lithium cation of this anilide, often in coordination with a ligand like tetramethylethylenediamine (TMEDA) or the solvent (e.g., THF), complexes with the carbonyl oxygen. semanticscholar.org This coordination, known as a complex-induced proximity effect (CIPE), positions a second equivalent of the alkyllithium base in close proximity to the C-H bond at the ortho position of the benzene (B151609) ring. baranlab.org The base then abstracts an ortho-proton, forming a dilithiated species. This ortho-lithiated intermediate can then react with various electrophiles, leading to the formation of a 2-substituted benzamide with high regioselectivity. wikipedia.orgsemanticscholar.org

The general mechanism is outlined below:

N-H Deprotonation: The secondary amide reacts with one equivalent of R-Li to form a lithium amide.

Directed Ortho-Deprotonation: The lithium amide directs a second equivalent of R-Li to the ortho position, forming a dilithiated intermediate.

Electrophilic Quench: The ortho-lithiated species reacts with an electrophile (E⁺) to yield the ortho-functionalized product.

Chemoselectivity and Regioselectivity in Transformations

Chemoselectivity and regioselectivity are critical aspects of the transformations of substituted benzamides. In the context of directed ortho-metalation, the amide group ensures high regioselectivity by directing functionalization almost exclusively to the ortho position, as opposed to the meta or para positions often favored in classical electrophilic aromatic substitution. wikipedia.org

However, the regioselectivity can be influenced by other substituents on the aromatic ring. For instance, in 3,5-disubstituted benzamides, the site of metalation can be a function of the amide type (secondary vs. tertiary). For secondary N-ethyl-3,5-dichlorobenzamide, metalation occurs at the C2 position (ortho to the amide), as directed by the amide anion. In contrast, the corresponding tertiary N,N-diethylbenzamide undergoes metalation at the C4 position, between the two chlorine atoms. researchgate.net This highlights the subtle interplay of electronic and steric effects in controlling regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The ortho-lithiated benzamide intermediates are highly reactive nucleophiles and can react with a wide array of electrophiles. The choice of electrophile determines the final product. Furthermore, the amide bond itself is generally stable under these conditions, allowing for functionalization of the aromatic ring without altering the amide. However, in transition metal-catalyzed reactions, the amide bond itself can be selectively activated and cleaved. nih.govnih.gov For example, chemodivergent transformations using 1,1-diborylalkanes can lead to either B-O elimination for primary and secondary amides or B-N elimination for tertiary amides, generating different types of intermediates and final products. nih.gov

Table 1: Regioselectivity in the Metalation of Substituted Benzamides

| Substrate (Benzamide Derivative) | Base/Conditions | Position of Metalation | Product Type (after electrophilic quench) | Reference |

| N-Ethyl-3,5-dichlorobenzamide | sec-BuLi/TMEDA | C2 (ortho to amide) | 2-Substituted-3,5-dichlorobenzamide | researchgate.net |

| N,N-Diethyl-3,5-dichlorobenzamide | sec-BuLi/TMEDA | C4 | 4-Substituted-3,5-dichlorobenzamide | researchgate.net |

| O-2-tolyl N,N-diethylcarbamate | s-BuLi/TMEDA | C6 (ortho to carbamate) | 6-Substituted derivative | researchgate.net |

| 3-Methoxybenzamide | s-BuLi/TMEDA | C2 (ortho to amide) | 2-Substituted-3-methoxybenzamide | harvard.edu |

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis offers a diverse array of methods for the functionalization of benzamides, often proceeding through mechanisms distinct from organolithium chemistry. rsc.orgnih.gov These reactions frequently involve C-H activation directed by the amide group, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgbeilstein-journals.org

Oxidative Insertion and Catalytic Cycles

A key step in many transition metal-catalyzed reactions involving amides is the oxidative addition or oxidative insertion of the metal catalyst into a C-H or C-N bond. liverpool.ac.uk For C-H activation, a high-valent metal species, often generated in situ, undergoes a concerted metalation-deprotonation (CMD) step with the ortho C-H bond of the benzamide. beilstein-journals.org This forms a cyclometalated intermediate, which is a key species in the catalytic cycle.

For example, in the rhodium(III)-catalyzed oxidative annulation of benzamides with alkynes, the catalytic cycle is proposed to proceed as follows:

C-H Activation: The active Rh(III) catalyst coordinates to the amide and undergoes C-H activation at the ortho position to form a five-membered rhodacycle intermediate.

Alkyne Insertion: The coordinated alkyne then inserts into the Rh-C bond of the rhodacycle, forming a seven-membered rhodacycle.

Reductive Elimination: This intermediate undergoes C-N or C-C reductive elimination to form the annulated product (an isoquinolone) and a Rh(I) species.

Catalyst Regeneration: The Rh(I) catalyst is re-oxidized to the active Rh(III) state by an oxidant (e.g., a copper or silver salt) to complete the catalytic cycle. rsc.org

Alternatively, some transformations, particularly with nickel catalysts, can proceed via oxidative addition of the metal directly into the amide C-N bond. liverpool.ac.ukscispace.com This forms an acyl-metal-amino complex, which can then undergo further reaction, such as reaction with an alcohol to form an ester, releasing the amine portion. scispace.com

Table 2: Influence of Metal Catalysts in Benzamide Transformations

| Reaction Type | Catalyst System | Key Mechanistic Step | Product Type | Reference |

| C-H/N-H Annulation with Alkenes | Co(OAc)₂ / Mn(OAc)₂ | C-H Metalation | Isoindolinones | rsc.org |

| Oxidative C-H Alkenylation | [Cp*RhCl₂]₂ / AgSbF₆ | C-H Activation | ortho-Alkenylated Benzamides | mdpi.com |

| Amide-to-Ester Conversion | Ni(cod)₂ / Ligand | C-N Oxidative Addition | Esters | scispace.com |

| C-H Arylation | Pd(OAc)₂ | C-H Palladation | ortho-Arylated Benzamides | bohrium.com |

Activation of Reactants by Metal Ions

Metal ions play a crucial role in activating reactants within catalytic cycles. The primary mode of activation is through Lewis acid-base interactions. nih.gov In C-H activation reactions, the transition metal center acts as a Lewis acid, coordinating to the Lewis basic amide oxygen (or nitrogen). This coordination serves several purposes:

It brings the metal center into close proximity to the target C-H bond, facilitating the cyclometalation step. nih.gov

It can increase the acidity of the ortho C-H protons, making them easier to abstract.

It can influence the electronic properties of the substrate, affecting its reactivity in subsequent steps.

In addition to activating the benzamide substrate, metal ions are fundamental to the activation of the coupling partner. For instance, in cross-coupling reactions, the metal catalyst undergoes oxidative addition with an aryl halide. In reactions with alkynes or alkenes, the unsaturated partner coordinates to the metal center (forming a π-complex), which activates it towards migratory insertion into the metal-carbon or metal-hydride bond. rsc.org

Furthermore, simple metal ions can activate the amide bond towards hydrolysis by coordinating to the carbonyl oxygen, which polarizes the C=O bond and makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or hydroxide. nih.govnih.govacs.org This principle is exploited by metalloprotease enzymes in nature. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic structure and properties of molecules like N-(1-cyanopropyl)benzamide at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure (conformation). This involves optimizing the molecular geometry to find the arrangement of atoms that corresponds to the lowest energy state.

Key parameters obtained from such a study would include:

Bond Lengths: The equilibrium distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Atoms | Predicted Value (Illustrative) |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | C-C (phenyl) | ~1.40 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-C | ~120° |

| Dihedral Angle | C-C-N-C | Variable, defining conformation |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. ossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would reveal its kinetic stability and chemical reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) (Illustrative) |

| HOMO | ~ -7.0 eV |

| LUMO | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

Note: These values are hypothetical and would be determined through quantum chemical calculations.

Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.netchemrxiv.orgnih.gov The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue-colored regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP would highlight the reactive sites, likely showing negative potential around the oxygen and nitrogen atoms of the amide and cyano groups, and positive potential around the amide and aromatic hydrogens. researchgate.netias.ac.in

The Fukui function is a more quantitative descriptor of local reactivity, indicating the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to identify the most electrophilic and nucleophilic sites within the molecule with greater precision.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. ias.ac.in It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. NBO analysis is particularly useful for quantifying charge transfer interactions (hyperconjugation) between filled and empty orbitals. These interactions contribute to the stability of the molecule. For this compound, NBO analysis would quantify the delocalization of electron density from the phenyl ring and the nitrogen lone pair into the carbonyl group, and analyze the nature of the cyano group's electronic interactions.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). Molecules with large β values are promising candidates for NLO applications. The calculation of NLO properties for this compound would involve determining its response to a strong electric field, which is influenced by its electronic structure, particularly the presence of donor and acceptor groups that facilitate intramolecular charge transfer.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of processes like conformational changes, solvent effects, and interactions with other molecules.

For this compound, an MD simulation could be used to:

Explore its conformational landscape in different solvents.

Study its aggregation behavior in solution.

Simulate its interaction with a biological target, such as an enzyme or receptor, to understand its binding mode and affinity. researchgate.net

The simulation would track the trajectory of each atom over time, providing a dynamic picture of the molecule's behavior that is inaccessible to static quantum chemical methods.

Crystal Structure Analysis and Solid-State Studies

The arrangement of molecules in the solid state is fundamental to a compound's physical properties. For this compound, various techniques have been employed to elucidate its crystal structure and the nature of the interactions governing its packing.

Table 1: Representative Bond Lengths and Angles for a Benzamide (B126) Derivative

| Parameter | Value |

|---|---|

| N-H Bond Length | ~0.86 Å |

| C=O Bond Length | ~1.24 Å |

| C-N (amide) Bond Length | ~1.34 Å |

| C-C (phenyl) Bond Length | ~1.39 Å |

| N-C-O Bond Angle | ~122° |

| C-N-H Bond Angle | ~120° |

Note: These are typical values for benzamide derivatives and may vary slightly for this compound.

Table 2: Typical Intermolecular Contacts and Their Percentage Contribution from Hirshfeld Surface Analysis of a Benzamide Derivative

| Contact Type | Percentage Contribution |

|---|---|

| O···H | 30-40% |

| H···H | 40-50% |

| C···H | 10-15% |

| N···H | 5-10% |

Note: These percentages are illustrative and would be specific to the crystal structure of this compound.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters of molecules. sci-hub.seesisresearch.org For this compound, DFT calculations can provide valuable information on its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies and comparing them with experimental data, a detailed assignment of the spectral bands to specific molecular motions can be achieved. esisresearch.org Similarly, the prediction of electronic transitions can aid in the interpretation of UV-Visible spectra, providing insights into the electronic structure and chromophores within the molecule. sci-hub.se These computational predictions are a powerful tool for characterizing new compounds and for understanding the relationship between molecular structure and spectroscopic properties. dergipark.org.tr

Table 3: Predicted Spectroscopic Data for a Benzamide Derivative using DFT

| Spectroscopic Technique | Predicted Parameter | Typical Value |

|---|---|---|

| Infrared (IR) Spectroscopy | N-H Stretching Frequency | 3300-3500 cm⁻¹ |

| C=O Stretching Frequency | 1630-1690 cm⁻¹ | |

| C≡N Stretching Frequency | 2220-2260 cm⁻¹ | |

| UV-Visible Spectroscopy | λ_max (in a non-polar solvent) | ~230-280 nm |

Note: These values are approximate and can be influenced by the computational method, basis set, and solvent model used.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions within the molecule. mdpi.comnih.gov For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as those between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

These calculations are typically performed using a specific functional (like B3LYP) and a basis set (such as 6-311+G(d,p)), often in conjunction with a solvent model to simulate real-world conditions. mdpi.comnih.gov The results can be compared with experimental data to validate the computational model. mdpi.com The calculated spectrum would reveal transitions characteristic of the benzoyl and cyanopropyl moieties.

Table 1: Illustrative TD-DFT Calculated UV-Vis Absorption Data for this compound (Note: The following data is illustrative and not from actual published research on this compound.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 275 | 0.253 | HOMO -> LUMO |

| 230 | 0.112 | HOMO-1 -> LUMO |

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for the ab initio calculation of nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This method provides theoretical predictions of ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. researchgate.net For this compound, GIAO calculations would help in assigning the signals in its experimental NMR spectra to specific protons and carbon atoms in the molecule.

The accuracy of the GIAO method depends on the chosen level of theory, including the functional and basis set. researchgate.net By comparing the calculated chemical shifts with experimental values, a detailed understanding of the molecule's electronic environment can be achieved.

Table 2: Illustrative GIAO Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and not from actual published research on this compound.)

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Aromatic Protons | 7.5 - 7.9 |

| N-H Proton | 8.1 |

| C-H (cyanopropyl) | 4.5 |

| CH₂ (cyanopropyl) | 2.0 - 2.2 |

| CH₃ (cyanopropyl) | 1.1 |

| ¹³C NMR | |

| C=O (amide) | 168.0 |

| Aromatic Carbons | 127.0 - 132.0 |

| C-CN (cyanopropyl) | 120.0 |

| C-N (cyanopropyl) | 50.0 |

| CH₂ (cyanopropyl) | 28.0 |

Vibrational Frequency Analysis for IR Spectra

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) spectrum of a molecule. By calculating the vibrational modes and their corresponding frequencies and intensities, a theoretical IR spectrum can be generated. core.ac.uk This allows for the assignment of absorption bands in the experimental spectrum to specific molecular vibrations, such as stretching, bending, and wagging of bonds.

For this compound, this analysis would identify characteristic vibrational frequencies for the N-H, C=O, C≡N, and C-N bonds, as well as the vibrations of the aromatic ring. core.ac.uk Comparing the calculated frequencies with experimental IR data helps to confirm the molecular structure and provides insights into the bonding and conformational properties of the molecule.

Table 3: Illustrative Calculated and Experimental Vibrational Frequencies for this compound (Note: The following data is illustrative and not from actual published research on this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 | 3345 |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3080 - 3010 |

| C-H Stretch (Aliphatic) | 2980 - 2850 | 2975 - 2860 |

| C≡N Stretch | 2250 | 2245 |

| C=O Stretch | 1670 | 1665 |

| C=C Stretch (Aromatic) | 1600 - 1450 | 1595 - 1455 |

| N-H Bend | 1550 | 1545 |

Advanced Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the definitive structural assignment and conformational analysis of N-(1-cyanopropyl)benzamide.

The complete structural backbone of this compound can be mapped out using ¹H and ¹³C NMR spectroscopy. The Biological Magnetic Resonance Bank (BMRB) contains an entry for N-[(1S)-1-cyanopropyl]benzamide, providing valuable experimental data for structural confirmation. bmrb.io

The ¹H NMR spectrum provides a proton-by-proton overview of the molecule. The aromatic protons of the benzoyl group typically appear as a complex multiplet in the downfield region (around 7.4-7.9 ppm), characteristic of a monosubstituted benzene (B151609) ring. chemicalbook.com The amide proton (N-H) is expected to be a doublet in the range of 6.5-8.5 ppm, with its exact shift and coupling influenced by solvent and hydrogen bonding. The proton on the chiral carbon adjacent to the nitrile group (α-proton) would also present a distinct signal, likely a multiplet due to coupling with the neighboring methylene (B1212753) protons and the amide proton. The ethyl group protons would resolve into a multiplet for the methylene group (CH₂) and a triplet for the terminal methyl group (CH₃).

While specific experimental ¹³C NMR data for this compound is not widely published, expected chemical shifts can be reliably predicted based on data from benzamide (B126), related nitrile compounds, and comprehensive chemical shift databases. hmdb.caoregonstate.edunih.gov The carbonyl carbon (C=O) is the most deshielded, appearing around 165-170 ppm. oregonstate.edu The carbon of the nitrile group (C≡N) typically resonates in the 115-125 ppm range. oregonstate.edu Aromatic carbons are found between 125-135 ppm, with the carbon attached to the carbonyl group (ipso-carbon) being distinct. oregonstate.edu The aliphatic carbons of the cyanopropyl group would appear in the upfield region of the spectrum.

Conformational analysis of this compound focuses on the rotational barriers around key single bonds, particularly the amide C-N bond. N-alkylated benzamides are known to preferentially adopt a "folded" cis conformation about the amide bond to minimize steric hindrance. researchgate.net However, rotation can occur, and the molecule likely exists in equilibrium between different conformers in solution. researchgate.net The energy barriers associated with these rotations can be investigated by computational methods and variable-temperature NMR studies. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 167-170 | Most downfield non-aromatic carbon. oregonstate.edu |

| Aromatic C-ipso | 133-135 | Quaternary carbon, attached to C=O. |

| Aromatic C-ortho | 128-129 | Protons at ~7.8-8.0 ppm. |

| Aromatic C-meta | 127-128 | Protons at ~7.4-7.5 ppm. |

| Aromatic C-para | 131-133 | Proton at ~7.5-7.6 ppm. |

| Nitrile (C≡N) | 118-122 | Characteristic shift for nitriles. oregonstate.edu |

| Alpha-Carbon (CH-CN) | 45-50 | Chiral center attached to nitrogen and nitrile. |

| Methylene (-CH₂-) | 28-32 | Propyl chain. |

| Methyl (-CH₃) | 10-15 | Terminal carbon of the propyl group. |

While specific studies employing advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Diffusion-Ordered Spectroscopy (DOSY) on this compound are not prominent in the literature, their potential applications are significant.

A NOESY experiment would provide information on through-space correlations between protons that are close to each other (typically within 5 Å). youtube.com This could be used to definitively establish the preferred conformation around the amide bond by observing NOE cross-peaks between the amide proton and protons on either the benzoyl ring or the cyanopropyl substituent. youtube.com It would also reveal the spatial proximity of different parts of the cyanopropyl chain to the aromatic ring, offering deeper insight into the molecule's three-dimensional folded structure.

DOSY experiments separate the NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. This technique could be used to study intermolecular aggregation or binding events of this compound in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a characteristic "fingerprint" of the molecule, allowing for the direct identification of functional groups and offering insights into bonding and intermolecular forces.

The IR and Raman spectra of this compound are dominated by absorptions from its key functional groups. The nitrile (C≡N) group exhibits a sharp, moderately intense absorption band in the IR spectrum between 2240 and 2260 cm⁻¹. researchgate.net In Raman spectroscopy, the C≡N stretch is also a characteristic and sensitive band. researchgate.netmdpi.com

The amide group gives rise to several prominent bands. The N-H stretching vibration appears as a sharp band around 3350 cm⁻¹ in the IR spectrum. nih.gov The amide I band, which is primarily due to C=O stretching, is a very strong absorption typically found between 1640 and 1680 cm⁻¹. nih.govresearchgate.net The amide II band, resulting from a combination of N-H bending and C-N stretching, occurs near 1550 cm⁻¹.

The benzoyl group is identified by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching vibrations within the ring, typically appearing in the 1450-1600 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations of the propyl group are observed just below 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |

|---|---|---|---|---|

| Amide (N-H) | Stretch | ~3350 | IR | Medium-Sharp |

| Aromatic (C-H) | Stretch | 3000 - 3100 | IR | Medium-Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | IR | Medium |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | IR, Raman | Medium-Sharp |

| Amide I (C=O) | Stretch | 1640 - 1680 | IR | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | IR | Medium-Variable |

| Amide II (N-H/C-N) | Bend/Stretch | ~1550 | IR | Medium-Strong |

In the solid state or in concentrated solutions, this compound molecules are expected to associate via intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of another. This interaction has a direct and observable effect on the vibrational spectra.

The formation of a hydrogen bond weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift") and the absorption band to become broader compared to the free N-H group in a dilute solution. Conversely, the involvement of the carbonyl oxygen in a hydrogen bond typically leads to a red shift of the C=O stretching frequency as well. The magnitude of these shifts can provide a qualitative measure of the strength of the hydrogen bonding interactions within the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the benzoyl chromophore. The parent molecule, benzamide, exhibits strong absorption in the UV region. nist.gov The spectrum is expected to show intense absorption bands below 300 nm, corresponding to π→π* transitions within the conjugated system of the benzene ring and the carbonyl group. reddit.com The nitrile group itself does not significantly absorb in the near-UV range. While specific λ_max_ values are not widely reported for this exact compound, the spectrum would be very similar to that of other N-alkylated benzamides, characterized by a strong absorbance that increases sharply at wavelengths below 300 nm. reddit.comepfl.ch

Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is primarily dictated by the benzamide chromophore. The benzene ring and the carbonyl group (C=O) form a conjugated system that gives rise to characteristic electronic transitions in the ultraviolet (UV) region. The primary transitions observed are the π→π* and n→π* transitions.

The π→π* transition is typically strong (high molar absorptivity, ε) and originates from the excitation of an electron from a π bonding orbital of the conjugated system to a π* antibonding orbital. libretexts.org In molecules with conjugated systems, such as the benzoyl group in this compound, this transition occurs at a longer wavelength compared to non-conjugated systems. libretexts.org The delocalization of electrons across the benzene ring and the carbonyl group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum (λmax). uobabylon.edu.iq

The n→π* transition involves the excitation of a non-bonding electron (n), specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. libretexts.org This transition is characteristically weak (low molar absorptivity) and occurs at a longer wavelength than the main π→π* transition because the non-bonding orbitals are higher in energy than the π bonding orbitals. libretexts.org

The cyanopropyl group attached to the amide nitrogen is primarily an alkyl substituent and does not extend the main conjugation of the benzoyl chromophore. However, its electronic influence can cause minor shifts in the absorption maxima compared to unsubstituted benzamide.

Table 1: Typical Electronic Transitions for Benzamide Chromophores

| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) | Orbital Origin |

| π→π | 200 - 280 | High (10,000 - 20,000) | Promotion of an electron from a π bonding orbital to a π antibonding orbital within the conjugated benzoyl system. |

| n→π | 270 - 350 | Low (10 - 100) | Promotion of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital. libretexts.org |

Solvent Effects on Absorption Spectra

The polarity of the solvent can significantly influence the position of the absorption maxima (λmax) for both n→π* and π→π* transitions, a phenomenon known as solvatochromism. biointerfaceresearch.combau.edu.lb Studying these shifts provides insight into the nature of the electronic transition and the interactions between the solute and solvent molecules.

For the n→π* transition of the carbonyl group in this compound, an increase in solvent polarity, particularly with protic solvents like ethanol (B145695) or water, typically leads to a hypsochromic (blue) shift, meaning the absorption maximum moves to a shorter wavelength. uobabylon.edu.iqnih.gov This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom in the ground state through dipole-dipole interactions or hydrogen bonding. uobabylon.edu.iq This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy required for the transition. uobabylon.edu.iqnih.gov

Conversely, the π→π* transition usually exhibits a bathochromic (red) shift, moving to a longer wavelength in more polar solvents. nih.gov This occurs because the π* excited state is generally more polar than the ground state. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thereby decreasing the energy gap for the transition. nih.gov

Table 2: Expected Solvent-Induced Shifts for this compound

| Solvent Type | Transition | Expected Shift | Rationale |

| Polar (e.g., Ethanol) | n→π | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding electrons via hydrogen bonding. uobabylon.edu.iq |

| Polar (e.g., Ethanol) | π→π | Bathochromic (Red Shift) | Greater stabilization of the more polar π* excited state. nih.gov |

| Non-polar (e.g., Hexane) | n→π | Reference (Longer λmax) | Minimal solvent interaction with non-bonding electrons. |

| Non-polar (e.g., Hexane) | π→π | Reference (Shorter λmax) | Minimal stabilization of the excited state. |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation is often predictable and provides a "fingerprint" of the molecule's structure. acdlabs.com

The fragmentation of this compound would be expected to follow pathways characteristic of N-substituted benzamides. researchgate.netnist.gov The molecular ion would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve cleavages at the amide bond and within the cyanopropyl side chain.

A primary and highly characteristic fragmentation for benzamides is the formation of the benzoyl cation.

Formation of the Benzoyl Cation: Cleavage of the N-C(O) bond results in the highly stable, resonance-stabilized benzoyl cation at m/z 105. researchgate.net This is often a very abundant peak in the spectrum.

Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77. researchgate.net

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the side chain can occur. This would lead to the loss of an ethyl radical (•CH2CH3) from the cyanopropyl group, resulting in a fragment ion.

Loss of the Side Chain: Cleavage of the N-C bond connecting the cyanopropyl group can lead to the formation of a benzamide radical cation or related ions.

Analysis of related N-alkyl-N-perfluoroacyl-α-amino acids shows that the formation of alkylnitrilium cations, [HC≡N-alkyl]+, can be a characteristic fragmentation pathway. nih.gov For this compound, fragmentation involving the cyano group could also occur.

Table 3: Predicted Major Fragment Ions for this compound in EI-MS

| m/z | Proposed Ion | Formula | Fragmentation Pathway |

| 188 | [M]•+ | [C11H12N2O]•+ | Molecular Ion |

| 105 | Benzoyl cation | [C7H5O]+ | Cleavage of the N-C(O) bond. researchgate.net |

| 77 | Phenyl cation | [C6H5]+ | Loss of CO from the benzoyl cation. researchgate.net |

Applications of N 1 Cyanopropyl Benzamide in Chemical Synthesis

As a Versatile Building Block for Complex Molecules

The bifunctional nature of N-(1-cyanopropyl)benzamide, containing both an amide and a nitrile group, makes it a valuable precursor for a variety of organic molecules. uni-mainz.de These functional groups can be selectively or sequentially transformed to introduce new functionalities and build molecular complexity.

While direct, documented syntheses of isoquinolones and quinoxalines starting specifically from this compound are not prevalent in the reviewed literature, the chemistry of its constituent parts suggests its potential as a precursor for nitrogen-containing heterocycles. uni-mainz.demdpi.com N-acyl-α-aminonitriles are recognized as valuable building blocks for a wide range of heterocyclic compounds. uni-mainz.de

The synthesis of isoquinolones often involves the cyclization of benzamides. chemrxiv.org For this compound, a plausible synthetic route could involve the hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular cyclization. Similarly, the benzamide (B126) moiety can undergo visible-light-induced photoredox-catalyzed reactions to activate N-H bonds, leading to nitrogen-centered radicals that can participate in cyclization reactions to form heterocycles. nih.gov

Furthermore, the utility of benzamide derivatives containing a cyano group in the synthesis of complex heterocycles has been demonstrated. For example, N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide is a key starting material for producing pyrazolo[5,1-c] uni-mainz.deCurrent time information in Bangalore, IN.acs.orgtriazine and pyrazolo[1,5-a]pyrimidine (B1248293) ring systems. nih.gov This highlights the synthetic potential of the combined benzamide-nitrile motif present in this compound for creating diverse heterocyclic structures. The nitrile group itself can be activated by reagents like trifluoroacetic anhydride, which could facilitate intramolecular cyclization with the benzamide portion to form thiadiazinone 1-oxides in related N-cyano sulfoximines. researchgate.net

This compound and its analogues serve as crucial intermediates in multi-step organic syntheses, most notably in the preparation of α-amino acids. nih.gov These compounds are typically synthesized via a Strecker-type reaction involving an aldehyde, an amine (or in this case, an amide), and a cyanide source. acs.orgnih.gov

| Intermediate | Synthetic Goal | Key Transformation | Reference |

|---|---|---|---|

| N-(5-cyanononan-5-yl)benzamide | α-Amino Acid | Benzoyl-assisted hydrolysis of the nitrile group. | nih.gov |

| Benzamide Intermediate | Fmoc-α-methylvaline | Part of a five-step synthesis. | nih.gov |

| N-acylated α-aminonitriles | Racemic Alanine | Product of Strecker reaction, followed by acidic hydrolysis. | acs.orgnih.gov |

Role in Catalytic Reactions

The structural features of this compound allow it to participate in catalytic reactions both as a potential ligand and as a substrate for selective transformations.

The this compound molecule contains multiple heteroatoms with lone pairs of electrons (amide oxygen and nitrogen, nitrile nitrogen), making it a potential ligand for metal catalysts. While specific studies employing this exact molecule as a ligand are scarce, the chemistry of related benzamides provides strong precedent. Amido-substituted P(III) ligands derived from benzamide have been synthesized and used to prepare various transition metal complexes, functioning as bidentate hybrid P,O-ligands. csic.es

The coordination ability of the amide group is well-established. Metal complexes have been synthesized with ligands containing amide moieties, where coordination occurs through the amide oxygen and other nearby heteroatoms. sysrevpharm.org This suggests that the benzamide portion of this compound could coordinate to a metal center, potentially influencing the outcome of a catalytic reaction. The nitrile group also represents a possible coordination site, which could lead to different reactivity or selectivity in metal-catalyzed processes.

Chemoselectivity is a critical aspect of modern organic synthesis, and this compound is a substrate where such selectivity is important. The molecule has two primary functional groups, the amide and the nitrile, that can be targeted.

A notable example of a chemoselective reaction is the hydrolysis of the nitrile. The benzoyl group in N-acyl-α-aminonitriles can assist in the hydrolysis of the cyano group, making this transformation occur preferentially over other potential reactions. nih.gov This intramolecular assistance is a form of substrate-controlled selectivity.

Enzymatic catalysis offers another powerful tool for chemoselective transformations. Nitrilase enzymes are known to hydrolyze nitriles to carboxylic acids under very mild and neutral conditions, leaving other acid- or base-sensitive groups, such as the amide in this compound, intact. This enzymatic approach is particularly useful for substrates containing multiple sensitive functionalities. Conversely, ruthenium(II)-catalyzed reactions have been developed for the direct arylation of benzamides, demonstrating high chemoselectivity where the reaction proceeds at the C-H bond ortho to the amide directing group while leaving other functional groups untouched. rsc.org

| Transformation | Targeted Group | Method | Key Feature | Reference |

|---|---|---|---|---|

| Nitrile Hydrolysis | Nitrile | Intramolecular Assistance | The benzoyl group facilitates the hydrolysis of the nitrile to an amino acid. | nih.gov |

| Nitrile Hydrolysis | Nitrile | Enzymatic Catalysis (Nitrilase) | Mild, neutral conditions preserve the amide and other sensitive groups. | |

| C-H Arylation | Aromatic C-H bond | Ruthenium(II) Catalysis | The amide acts as a directing group for selective arylation of the benzene (B151609) ring. | rsc.org |

Development of Novel Synthetic Reagents and Methodologies

This compound and the broader class of N-acylated α-aminonitriles are central to the development of new synthetic methodologies, particularly for applications in medicinal chemistry. A significant development is a one-pot, three-component Strecker-derived reaction to produce libraries of N-acylated α-aminonitriles. acs.orgnih.gov This method is valuable for drug discovery, as these compounds are a known class of inhibitors for serine and cysteine proteases. acs.orgnih.gov The protocol is designed for library synthesis, tolerating a wide range of functional groups, which underscores its utility in creating diverse molecular structures for screening. nih.gov

Furthermore, related structures are used to generate novel reactive intermediates. For instance, iminyl radicals derived from O-acyl cycloalkanone oxime esters can undergo ring-opening to produce cyanoalkyl radicals. nih.govresearchgate.net These cyanoalkyl radicals are versatile intermediates that can participate in a variety of C-C bond-forming reactions, enabling the synthesis of diverse, distally functionalized alkyl nitriles. nih.govresearchgate.netresearchgate.net Such methodologies, which generate reactive species from stable precursors, represent an expanding frontier in synthetic organic chemistry.

Future Research Directions and Unexplored Avenues

Exploitation of the Cyano Group's Reactivity in Novel Transformations

The cyano group is a versatile functional group that can undergo a wide array of chemical transformations. Future research should focus on leveraging the reactivity of the cyano group in N-(1-cyanopropyl)benzamide to synthesize novel and potentially valuable compounds.

One promising avenue is the exploration of Houben-Hoesch-type reactions where the nitrile functionality reacts with electron-rich aromatic compounds in the presence of a Brønsted superacid. nih.gov This could lead to the formation of novel ketone derivatives with potential applications in medicinal chemistry. The reaction of nitriles with weak nucleophiles, such as benzene (B151609), is often enhanced in superacidic media, which could facilitate the synthesis of previously inaccessible molecular scaffolds. nih.gov

Furthermore, the cyano group can serve as a precursor for the synthesis of various nitrogen-containing heterocycles. Research into cyclization reactions involving the cyano group and other functionalities within the molecule or with external reagents could yield novel heterocyclic compounds with interesting biological activities.

Another area of interest is the reduction of the cyano group to an amine. While standard reduction methods are known, the development of selective reduction protocols that leave the amide group intact would be a valuable contribution. This would provide a straightforward route to diamine derivatives, which are important building blocks in polymer and materials science.

Finally, the investigation of [2+2+2] cycloaddition reactions involving the cyano group and suitable alkynes or alkenes could lead to the formation of complex polycyclic structures. These reactions, often catalyzed by transition metals, offer a powerful tool for the rapid construction of molecular complexity.

| Potential Transformation | Reagents and Conditions | Potential Product Class |

| Houben-Hoesch Reaction | Aromatic compound, Brønsted superacid | Aryl ketones |

| Reductive Cyclization | Reducing agent, catalyst | Nitrogen-containing heterocycles |

| Selective Reduction | Selective reducing agent | Diamines |

| [2+2+2] Cycloaddition | Alkynes/Alkenes, transition metal catalyst | Polycyclic aromatic compounds |

Investigation of Chiral this compound Derivatives

The this compound molecule possesses a stereocenter at the carbon atom adjacent to the cyano group. The synthesis and investigation of enantiomerically pure forms of this compound and its derivatives represent a significant and largely unexplored research area.

The development of asymmetric synthetic routes to access enantiomerically enriched this compound is a key objective. This could involve the use of chiral catalysts, chiral auxiliaries, or the enzymatic resolution of a racemic mixture. The synthesis of chiral β-carbonyl selenides with o-amido functions substituted with chiral alkyl groups has been reported, suggesting that similar strategies could be applied to this compound. nih.gov

Once chiral derivatives are obtained, their biological activity should be thoroughly investigated. It is well-established that the stereochemistry of a molecule can have a profound impact on its pharmacological properties. Therefore, evaluating the individual enantiomers for their potential as enzyme inhibitors, receptor ligands, or other biologically active agents is crucial. For instance, studies on N-benzyl benzamide (B126) derivatives have shown their potential as selective butyrylcholinesterase inhibitors for the possible treatment of Alzheimer's disease, highlighting the importance of exploring the bioactivity of novel benzamide compounds. nih.gov

Furthermore, the use of chiral this compound derivatives as ligands in asymmetric catalysis is another exciting possibility. The combination of the amide and cyano functionalities could provide unique coordination properties for various metal centers, enabling the development of novel and efficient asymmetric catalysts.

| Research Focus | Methodology | Potential Outcome |

| Asymmetric Synthesis | Chiral catalysts, enzymatic resolution | Enantiomerically pure this compound |

| Biological Evaluation | In vitro and in vivo assays | Discovery of stereospecific biological activity |

| Asymmetric Catalysis | Synthesis of metal complexes | Novel chiral ligands and catalysts |

Advanced Computational Modeling for Predictive Synthesis

Advanced computational modeling techniques can play a pivotal role in guiding and accelerating research on this compound. The use of computational tools can provide valuable insights into the compound's properties, reactivity, and potential synthetic pathways, thereby reducing the need for extensive and time-consuming experimental work.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of this compound and its derivatives. These calculations can also be used to model reaction mechanisms and predict the feasibility of novel transformations. For example, theoretical calculations have been used to understand the mechanism of the Friedel-Crafts carboxamidation of arenes with cyanoguanidine, suggesting the involvement of a superelectrophilic intermediate. nih.gov Similar studies on this compound could elucidate the mechanisms of its reactions and guide the design of new synthetic strategies.

Molecular docking simulations can be used to predict the binding affinity of chiral this compound derivatives to various biological targets, such as enzymes and receptors. researchgate.net This can help in identifying promising candidates for further experimental investigation and in understanding the structure-activity relationships of these compounds.

Quantitative Structure-Property Relationship (QSPR) studies can be conducted to correlate the structural features of this compound derivatives with their physicochemical properties, such as solubility, lipophilicity, and chromatographic retention. mdpi.com These models can be used to predict the properties of new derivatives and to design compounds with desired characteristics.

| Computational Method | Application | Predicted Information |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction pathways |

| Molecular Docking | Virtual screening | Binding affinities, protein-ligand interactions |

| QSPR | Property prediction | Solubility, lipophilicity, chromatographic behavior |

Development of Sustainable Synthetic Routes

The development of sustainable and environmentally friendly synthetic methods is a key goal in modern chemistry. Future research on this compound should prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the use of one-pot syntheses , where multiple reaction steps are carried out in a single reaction vessel without the need for intermediate purification. nih.gov This can significantly reduce the amount of solvent and energy required for the synthesis. The development of a one-pot synthesis for this compound from readily available starting materials would be a significant advancement.

The use of green solvents , such as water, supercritical fluids, or ionic liquids, in the synthesis of this compound should also be explored. mdpi.comresearchgate.net These solvents are often less toxic and more environmentally benign than traditional organic solvents.

Furthermore, the development of catalytic methods that utilize earth-abundant and non-toxic metals is highly desirable. The use of biocatalysts, such as enzymes, could also provide a green and efficient alternative for the synthesis of chiral this compound derivatives.

Finally, the principles of atom economy should be applied to the design of new synthetic routes. This involves maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing the generation of waste.

| Sustainable Approach | Key Principle | Potential Benefit |

| One-Pot Synthesis | Process intensification | Reduced waste and energy consumption |

| Green Solvents | Use of environmentally benign media | Reduced toxicity and environmental impact |

| Catalysis | Use of efficient and recyclable catalysts | Increased efficiency and reduced waste |

| Atom Economy | Maximizing atom incorporation | Minimized waste generation |

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for N-(1-cyanopropyl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer :

- Step 1 : Use acylation reactions with benzoyl chloride and a cyanopropylamine derivative under inert conditions. Adjust molar ratios (e.g., 1:1.1 benzoyl chloride to amine) to minimize side products .

- Step 2 : Optimize solvent systems (e.g., dichloromethane or THF) and reaction time (2–4 hours) at 0–25°C. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Step 3 : Purify via column chromatography (silica gel, gradient elution) and verify purity using melting point analysis and elemental CHNS data .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Assign peaks for the benzamide aromatic protons (δ 7.4–8.0 ppm) and cyanopropyl chain (δ 1.8–2.5 ppm for CH2, δ 3.3 ppm for CH adjacent to CN) .

- IR : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and nitrile (C≡N stretch ~2240 cm⁻¹) groups .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-N-C bond angle of ~120° in the cyanopropyl group) using single-crystal data .

Q. What safety and handling protocols are critical for this compound in laboratory settings?

- Methodological Answer :

- Safety Measures : Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25) and minimize dust inhalation (S22) .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can computational models predict the physicochemical properties and reactivity of this compound?

- Methodological Answer :

- QSAR/QSPR : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict logP, solubility, and electronic properties .

- Neural Networks : Train models on datasets (e.g., PubChem) to forecast bioactivity or metabolic stability .

- Validation : Cross-check predictions with experimental data (e.g., HPLC-measured logP) to refine algorithms .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Integration : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

- Isotopic Labeling : Use ¹³C-labeled cyanopropyl groups to track nitrile interactions in NOESY experiments .

- Crystallographic Validation : Compare experimental X-ray data with computational geometry optimizations (e.g., Mercury software) .